Isokotomolide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

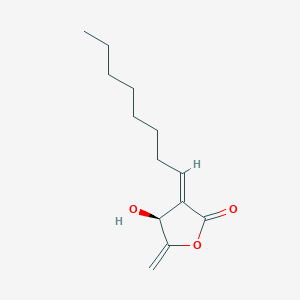

Isokotomolide A is characterized by its unique chemical structure, which contributes to its biological activities. The compound's molecular formula and structural details are essential for understanding its interaction with biological systems.

Anticancer Properties

1. Inhibition of Lung Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of human non-small cell lung cancer (NSCLC) A549 cells. The mechanism involves:

- Cell Cycle Arrest : It blocks the cell cycle progression at the G0/G1 phase, leading to increased levels of p21/WAF1 and decreased levels of cyclins D1, E, and various cyclin-dependent kinases (Cdk2, Cdk4, Cdk6) in a p53-dependent manner .

- Induction of Apoptosis : The compound triggers apoptosis through the mitochondrial pathway, evidenced by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation .

2. Antimelanoma Activity

Recent studies have identified this compound as a promising agent against melanoma:

- Cell Viability : In vitro assays demonstrated that this compound effectively reduces cell viability in melanoma cell lines (B16F10, A2058, MeWo, and A375) in a concentration-dependent manner .

- Mechanisms of Action : It induces autophagy and apoptosis in melanoma cells. The activation of autophagy-related proteins was confirmed through Western blot analysis, while apoptosis was validated using annexin V-FITC/PI staining .

Antioxidant Properties

This compound exhibits significant antioxidant activity:

- Radical Scavenging Ability : It has been shown to possess effective free radical scavenging capabilities comparable to vitamin C. This property is crucial for potential applications in cancer prevention and cosmetic formulations .

- Metal Chelating Activity : The compound also demonstrates metal chelating properties, which may contribute to its overall antioxidant efficacy .

Study 1: Lung Cancer Research

In a pivotal study published in the European Journal of Pharmacology, researchers demonstrated that this compound inhibits NSCLC cell proliferation by inducing apoptosis via p53-mediated pathways. The study provided robust evidence supporting its use as a potential therapeutic agent for lung cancer treatment .

Study 2: Melanoma Treatment

A more recent investigation focused on the effects of this compound on melanoma cells. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving the mitogen-activated protein kinase (MAPK) pathway. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .

Summary Table of Biological Activities

Propriétés

Formule moléculaire |

C13H20O3 |

|---|---|

Poids moléculaire |

224.3 g/mol |

Nom IUPAC |

(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |

Clé InChI |

GTRPOAYDIMUHJJ-LMMOQWNQSA-N |

SMILES isomérique |

CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |

SMILES canonique |

CCCCCCCC=C1C(C(=C)OC1=O)O |

Synonymes |

isokotomolide A kotomolide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.